Buxaminol B
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Overview
Description
Buxaminol B is a triterpenoid alkaloid found in various species of the Buxus genus, commonly known as boxwood. This compound has garnered interest due to its unique chemical structure and potential biological activities. This compound is characterized by its complex molecular structure, which includes a steroid nucleus and an amine group, contributing to its diverse biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buxaminol B typically involves the extraction of alkaloids from the leaves of Buxus species. The extraction process often employs solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the desired compound . The synthetic route may include steps like maceration, digestion, and Soxhlet extraction, which are common in the preparation of medicinal plant extracts .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its extraction and purification processes. advancements in chromatographic techniques, such as high-performance liquid chromatography (HPLC), have improved the efficiency of isolating this compound from plant materials .
Chemical Reactions Analysis
Types of Reactions
Buxaminol B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Buxaminol B involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholinesterase inhibitors are used to improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
Buxaminol B is part of a family of triterpenoid alkaloids found in Buxus species. Similar compounds include:
- Buxaminol A
- Cyclobuxine B
- Buxaminol E
Uniqueness
What sets this compound apart from its counterparts is its specific molecular configuration, which contributes to its distinct biological activities. For example, while both this compound and Buxaminol A inhibit acetylcholinesterase, this compound has shown a higher potency in certain assays .
Conclusion
This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development.
Properties
CAS No. |
58672-77-8 |
---|---|
Molecular Formula |
C27H46N2O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(6S,8R,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol |
InChI |
InChI=1S/C27H46N2O/c1-17(28-6)24-22(30)16-27(5)21-11-10-20-18(15-19(21)13-14-26(24,27)4)9-12-23(29(7)8)25(20,2)3/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21?,22+,23-,24-,26+,27-/m0/s1 |
InChI Key |
GTXYASOPMHQGPE-JTDYHNPVSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)NC |
Canonical SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)NC |
Origin of Product |
United States |
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